REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[N:6]1([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][CH:15]=2)[CH2:11][CH:10]=[CH:9][CH2:8][CH2:7]1.[OH-].[Na+]>C(O)(=O)C.Cl.O>[N:6]1([CH2:12][CH2:13][C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)[CH2:7][CH:8]=[CH:9][CH2:10][CH2:11]1 |f:0.1.2,4.5|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
4-[2-(3,6-dihydro-2H-pyridin-1-yl)-ethyl]-nitrobenzene
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
N1(CCC=CC1)CCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated for 4 hours to 100° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated for 12 hours to 100° C
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent in vacuo the product
|
Type
|
CUSTOM
|
Details
|
is obtained as an oil
|
Name
|
|
Type
|
|
Smiles
|
N1(CCC=CC1)CCC1=CC=C(N)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |